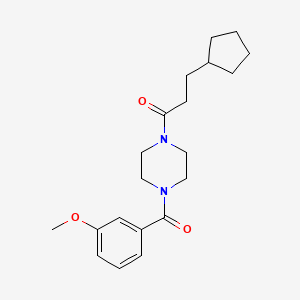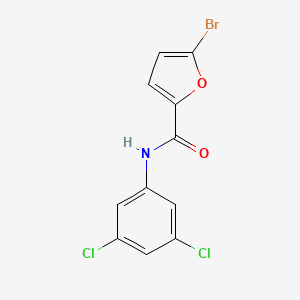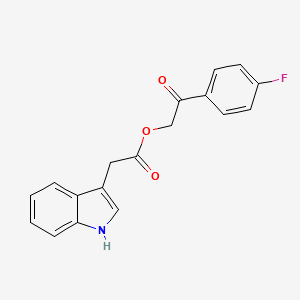
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family of compounds and is also known by its trade name, GW 501516. This compound has shown promising results in scientific studies, particularly in the areas of metabolic disorders and cancer research. In
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide involves the activation of the PPARδ pathway. PPARδ is a nuclear receptor that plays a crucial role in regulating metabolism and energy expenditure. Activation of this pathway leads to increased fatty acid oxidation and glucose uptake, which can help to improve insulin sensitivity and reduce the risk of metabolic disorders such as obesity and type 2 diabetes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. In addition, it has been shown to have anti-tumor properties, inhibiting the growth of cancer cells by inducing apoptosis and preventing tumor angiogenesis.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide in lab experiments is its potential applications in various fields, including metabolic disorders and cancer research. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis process, which requires expertise in organic chemistry. In addition, the compound is relatively expensive, which can be a limiting factor for some research projects.
将来の方向性
There are numerous future directions for research involving N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide. One potential area of research is its use as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosage and duration of treatment, as well as potential side effects.
Another potential area of research is the use of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide in cancer research. Studies have shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine the optimal dosage and duration of treatment.
Overall, N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is a compound with significant potential in various fields of scientific research. Its complex synthesis process and relatively high cost may be limiting factors, but further studies are needed to determine its optimal applications and potential benefits.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 3-chloro-2-methylphenylamine with 4-methyl-3-nitrobenzoic acid to form an amide intermediate. This intermediate is then subjected to various chemical reactions, including acylation, reduction, and deprotection, to yield the final product. The synthesis of N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide is a complex process that requires careful attention to detail and safety precautions.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is its use as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. Studies have shown that N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide can activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a crucial role in regulating metabolism and energy expenditure.
In addition to its potential applications in metabolic disorders, N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide has also shown promising results in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and preventing tumor angiogenesis.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-14(9)18(20)21)15(19)17-13-5-3-4-12(16)10(13)2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUPZYURSOANAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)

![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)

![3-{[(cinnamoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5697674.png)
![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)
![methyl 4-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}benzoate](/img/structure/B5697683.png)

![1-[2-(4-methoxyphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5697701.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)
